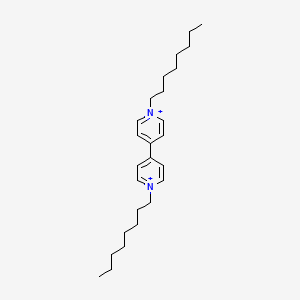

1,1'-Dioctyl-4,4'-bipyridinium

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

66620-94-8 |

|---|---|

Molekularformel |

C26H42N2+2 |

Molekulargewicht |

382.6 g/mol |

IUPAC-Name |

1-octyl-4-(1-octylpyridin-1-ium-4-yl)pyridin-1-ium |

InChI |

InChI=1S/C26H42N2/c1-3-5-7-9-11-13-19-27-21-15-25(16-22-27)26-17-23-28(24-18-26)20-14-12-10-8-6-4-2/h15-18,21-24H,3-14,19-20H2,1-2H3/q+2 |

InChI-Schlüssel |

XJBZQYZBUDQHEW-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCC |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1,1 Dioctyl 4,4 Bipyridinium and Analogues

General Synthetic Routes to N,N'-Dialkyl-4,4'-bipyridinium Compounds

N,N'-dialkyl-4,4'-bipyridinium salts, commonly known as viologens, are typically synthesized through the diquaternization of 4,4'-bipyridine (B149096). uni-osnabrueck.de The most prevalent method involves a direct nucleophilic substitution reaction where the nitrogen atoms of the 4,4'-bipyridine attack an alkyl halide. uni-osnabrueck.dersc.org This reaction, a type of Menshutkin reaction, is widely applicable for a variety of alkyl groups. rsc.org

Two primary synthetic pathways are generally considered:

Direct Alkylation of 4,4'-Bipyridine: This is the most common and straightforward approach, involving the reaction of 4,4'-bipyridine with an excess of an alkyl halide. uni-osnabrueck.dersc.org

Coupling of 1-Substituted Pyridines: An alternative, though less common, route begins with the synthesis of 1-substituted pyridines which are subsequently coupled to form the bipyridinium structure. uni-osnabrueck.de

Alkylation Strategies for 4,4'-Bipyridine Precursors

The synthesis of 1,1'-dioctyl-4,4'-bipyridinium specifically involves the alkylation of 4,4'-bipyridine with an octyl halide, typically 1-bromooctane (B94149) or 1-iodooctane. rsc.orgacs.org The nitrogen atoms in the 4,4'-bipyridine act as nucleophiles, attacking the electrophilic carbon of the octyl halide, which leads to the formation of the dicationic bipyridinium salt.

The general reaction scheme is as follows:

4,4'-Bipyridine + 2 Octyl-X → this compound 2X⁻

Where X represents a halide (e.g., Br, I).

This alkylation is a classic example of a nucleophilic substitution reaction. The reactivity of the alkyl halide plays a crucial role, with alkyl iodides generally being more reactive than alkyl bromides due to the better leaving group ability of the iodide ion.

Optimization of Reaction Conditions and Yields for Dioctyl Derivatives

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the solvent, temperature, and reaction time.

A common procedure involves refluxing a solution of 4,4'-dipyridyl and the corresponding alkyl bromide in a solvent like acetonitrile (B52724) for an extended period, often 24 hours. rsc.org The choice of solvent is important; it must be able to dissolve the reactants and be stable at the reaction temperature. Acetonitrile and ethanol (B145695) are frequently used solvents for this type of quaternization reaction. rsc.org

The reaction temperature is typically elevated to increase the reaction rate, with reflux conditions being common. rsc.org The duration of the reaction is determined by monitoring the consumption of the starting materials, often through techniques like thin-layer chromatography (TLC).

One reported synthesis of this compound dibromide involved reacting 4,4'-dipyridyl with octyl bromide in acetonitrile under reflux for 24 hours, resulting in a yield of 62.4%. rsc.org

| Parameter | Condition |

| Reactants | 4,4'-dipyridyl, Octyl bromide |

| Solvent | Acetonitrile |

| Temperature | Reflux |

| Time | 24 hours |

| Yield | 62.4% |

Table 1: Optimized Reaction Conditions for this compound Dibromide Synthesis. rsc.org

Purification and Isolation Techniques in the Synthesis of this compound

After the reaction is complete, the crude product needs to be purified to remove any unreacted starting materials, byproducts, and solvent. Due to the ionic nature of this compound salts, they often precipitate out of the reaction mixture upon cooling. chemrxiv.org

Common purification techniques include:

Filtration and Washing: The solid product is typically collected by filtration and then washed with a solvent in which the product is poorly soluble but the impurities are soluble. rsc.org For instance, after synthesis in acetonitrile, the product can be washed with fresh acetonitrile to remove residual reactants. rsc.org

Recrystallization: This is a powerful technique for obtaining high-purity crystalline solids. The crude product is dissolved in a suitable hot solvent and then allowed to cool slowly. The desired compound crystallizes out, leaving impurities in the solution. A mixture of aqueous ethanol is sometimes used for recrystallization of bipyridinium salts.

Column Chromatography: In some cases, particularly for more complex derivatives or when high purity is essential, column chromatography may be employed.

For this compound dibromide, a common method involves cooling the reaction mixture, filtering the resulting solid, and washing it with acetonitrile to yield a pure powder. rsc.org

Synthesis of Deuterated or Isotopically Labeled Analogues for Mechanistic Studies

The synthesis of isotopically labeled compounds, such as deuterated analogues, is crucial for elucidating reaction mechanisms and for use in various analytical techniques like NMR spectroscopy and mass spectrometry.

The synthesis of other isotopically labeled bipyridinium derivatives has been reported. For example, methods for synthesizing ¹³C-labeled 1,4-dihydropyridines have been developed, which could potentially be adapted for the synthesis of labeled 4,4'-bipyridine precursors. sioc-journal.cn These methods often start with simple labeled precursors like ¹³C₂-sodium acetate (B1210297) and build up the complexity of the molecule through a series of reactions. sioc-journal.cn The labeled 4,4'-bipyridine could then be alkylated using the standard procedures to yield the desired isotopically labeled this compound.

Electrochemical Behavior and Redox Processes of 1,1 Dioctyl 4,4 Bipyridinium

Fundamental Electrochemistry of Viologen Systems

Viologens are characterized by their ability to exist in three primary, reversible redox states: a dication (V²⁺), a radical cation (V•⁺), and a neutral species (V⁰). nih.govrsc.org The transition between these states is achieved through successive one-electron reduction processes. wikipedia.org The dicationic form (V²⁺) is typically the most stable and is colorless. mdpi.com The electrochemical and photophysical properties of viologens, including 1,1'-dioctyl-4,4'-bipyridinium, can be tuned by modifying the substituents attached to the nitrogen atoms of the bipyridine core. nih.govmdpi.com

The first step in the electrochemical reduction of this compound involves the transfer of a single electron to the dication (OV²⁺), resulting in the formation of a deeply colored radical cation (OV•⁺). mdpi.comwikipedia.org This process is highly reversible. wikipedia.org

V²⁺ + e⁻ ⇌ V•⁺ wikipedia.org

The radical cation of 4,4'-viologens is characteristically blue or violet. wikipedia.orgkoreascience.kr For this compound dibromide (referred to as OV), this first redox couple corresponds to the reaction between the divalent cation (OV²⁺) and the radical cation (OV•⁺). mdpi.com Cyclic voltammetry studies of an OV film have identified the anodic wave potential at -0.34 V and the cathodic wave potential at -0.60 V for this first reduction step. mdpi.com The specific reduction potential can be influenced by factors such as the length of the alkyl substituent and the experimental conditions. koreascience.kr For instance, in SDS-free aqueous solutions, the reduction potential becomes less negative as the alkyl chain length increases, which is attributed to the stabilization of the reduced species by adsorption on the electrode surface. koreascience.kr

| Compound | Redox Couple | Anodic Potential (V) | Cathodic Potential (V) | Reference |

|---|---|---|---|---|

| This compound Dibromide (OV) Film | OV²⁺ / OV•⁺ | -0.34 | -0.60 | mdpi.com |

The radical cation (OV•⁺) can undergo a second one-electron reduction to form the neutral species (OV⁰). mdpi.comwikipedia.org This second reduction step is also reversible. mdpi.com

V•⁺ + e⁻ ⇌ V⁰ wikipedia.org

The fully reduced, neutral form is often described as yellow or shallow yellow. mdpi.comwikipedia.org For the this compound (OV) film, this second redox couple, corresponding to the transition between OV•⁺ and the di-reduced species OV⁰, occurs at an anodic wave potential of -0.62 V and a cathodic wave potential of -0.98 V. mdpi.com The complete reduction process involves two successive one-electron transfers, which can be observed as two distinct redox peaks in cyclic voltammetry measurements. mdpi.com

| Compound | Redox Couple | Anodic Potential (V) | Cathodic Potential (V) | Reference |

|---|---|---|---|---|

| This compound Dibromide (OV) Film | OV•⁺ / OV⁰ | -0.62 | -0.98 | mdpi.com |

Investigation of Electron Transfer Mechanisms

The electron transfer (ET) processes involving this compound can occur at the interface between an electrode and a solution (heterogeneous) or between molecules within a solution (homogeneous).

Heterogeneous electron transfer refers to the transfer of electrons at the electrode surface. tubitak.gov.tr For viologens, this process is fundamental to their application in electrochemical devices. ontosight.ai The rate of heterogeneous electron transfer can be influenced by the electrode material, solvent properties (polarity, viscosity), and temperature. tubitak.gov.tr Studies on various viologens have shown that the rate constants generally increase with temperature. tubitak.gov.tr In the case of this compound, the long octyl chains cause the reduced forms (the radical cation and the neutral species) to adsorb onto the electrode surface in aqueous solutions without surfactants. koreascience.kr This adsorption stabilizes the reduced species and affects the electron transfer kinetics. koreascience.kr The presence of micelles, such as those formed by sodium dodecyl sulfate (B86663) (SDS), can dissolve the adsorbed species, leading to two reversible redox processes in the solution. koreascience.kr

Homogeneous electron transfer occurs between molecules in solution. This compound is particularly interesting due to its amphiphilic nature, which allows it to act as an electron carrier between two immiscible phases, such as water and an organic solvent. oup.com The dicationic form (C₈V²⁺) is water-soluble, while its reduced radical cation form (C₈V•⁺) is soluble in organic phases. oup.comacs.org

This property has been exploited in novel electron-transfer systems. For example, a system using samarium(0) metal and a catalytic amount of this compound dibromide has been developed for the chemoselective reduction of aromatic nitro groups. organic-chemistry.org In this system, the this compound dication is reduced by samarium(0) to its radical cation, which then transfers an electron to the substrate in the organic phase. organic-chemistry.orgscispace.com The radical cation is believed to be the major active reducing agent in this process. organic-chemistry.org This demonstrates the role of the compound as an efficient mediator in homogeneous electron transfer reactions. oup.comorganic-chemistry.org

Redox Cycling and Stability of Radical Cation Species

The ability of a viologen to be repeatedly oxidized and reduced is crucial for its application in devices like electrochromic windows. nih.gov The stability of the radical cation is a key factor in the performance and durability of such systems. acs.org While viologen radicals are often unstable in the presence of air (oxygen), their stability can be enhanced. acs.orgnih.gov

For alkyl-substituted viologens, increasing the length of the alkyl chain has been shown to improve the cycling stability of the resulting films. mdpi.com In a comparative study, a film of this compound dibromide (OV) exhibited the best contrast after 200 continuous cycles compared to viologens with longer alkyl chains (decyl, dodecyl, hexadecyl). mdpi.com However, the same study noted that the dimerization of the radical cations, which can affect performance, decreased as the alkyl chain length increased from octyl to hexadecyl. mdpi.com The electrochemical and thermal stability of viologens are among their key advantages. rsc.org

Influence of Microenvironment on Redox Characteristics

The redox potentials and the stability of the different oxidation states of this compound—the dication (OV²⁺), the radical cation (OV⁺•), and the neutral species (OV⁰)—are profoundly influenced by the local chemical environment. Key factors include the solvent, the presence of host molecules, and aggregation phenomena.

Solvent and Biphasic Systems: The long, nonpolar octyl chains of this compound impart distinct solubility properties to its various redox forms. This is particularly evident in biphasic systems, such as those containing aqueous and organic layers. The dicationic form (OV²⁺) is typically soluble in the polar aqueous phase. acs.org Upon a one-electron reduction to the radical cation (OV⁺•), the molecule becomes more hydrophobic and preferentially partitions into the organic layer. acs.org A subsequent reduction to the neutral species (OV⁰) further increases its affinity for the nonpolar organic phase. This redox-state-dependent solubility allows the compound to function as a phase-transfer agent for electrons, where it is reduced at an aqueous interface and then transports the electron into an organic medium. acs.org

Host-Guest Interactions: The electrochemical behavior of this compound can be modulated by encapsulation within macrocyclic host molecules. In aqueous solutions, hosts like cucurbit rsc.orguril (CB rsc.org) can form stable pseudorotaxane structures with the viologen guest. nankai.edu.cn Studies have shown that CB rsc.org docks at one of the octyl moieties of the dioctyl viologen dication (OV²⁺). nankai.edu.cn The addition of another host, such as α-cyclodextrin (α-CD), can induce a positional change, pushing the CB rsc.org macrocycle from the octyl chain to the central bipyridinium unit. nankai.edu.cn This complexation alters the accessibility of the bipyridinium core, thereby affecting its reduction potential. Generally, encapsulation of a viologen's redox-active core by a host molecule leads to shifts in the half-wave potentials, reflecting the relative binding affinities of the host for the different redox states of the guest. nih.gov

Adsorption and Micellar Effects: In aqueous solutions without solubilizing agents, the hydrophobic nature of the octyl chains can cause this compound and its reduced forms to adsorb onto the electrode surface. This adsorption stabilizes the reduced species and makes the reduction potential less negative than it would be for a fully dissolved species. koreascience.kr The introduction of surfactant micelles, such as those formed by sodium dodecyl sulfate (SDS), provides a hydrophobic microenvironment within the bulk aqueous solution. These micelles can encapsulate the viologen molecules, preventing adsorption and leading to two distinct, reversible redox processes. koreascience.kr Within the micellar environment, the reduction potentials are less dependent on the alkyl chain length compared to behavior in pure aqueous media. koreascience.kr

The following table summarizes the qualitative effects of different microenvironments on the redox properties of this compound and related viologens.

| Microenvironment | Key Interaction | Effect on Redox Characteristics |

| Biphasic System (Aqueous/Organic) | Redox-dependent solubility | OV²⁺ is aqueous-soluble; OV⁺• and OV⁰ are organic-soluble, enabling phase-transfer of electrons. acs.org |

| Host Molecule (e.g., Cucurbit[n]uril) | Host-guest complexation/encapsulation | Alters reduction potentials by stabilizing specific redox states; can induce positional changes in multi-host systems. nankai.edu.cn |

| Electrode Surface | Adsorption of hydrophobic species | Stabilizes reduced forms, leading to less negative reduction potentials compared to solution-phase species. koreascience.kr |

| Micellar Solution (e.g., SDS) | Encapsulation in hydrophobic core | Solubilizes the viologen, leading to distinct and reversible redox waves; minimizes the effect of alkyl chain length on potential. koreascience.kr |

Computational Electrochemistry and Theoretical Modeling of Redox States

Computational methods, particularly Density Functional Theory (DFT), provide significant insights into the electronic structure and redox behavior of this compound. These theoretical models complement experimental findings by elucidating the fundamental factors that govern its electrochemical properties.

Electronic Structure and Frontier Orbitals: DFT calculations are widely used to model the geometry and electronic properties of viologens. nih.govresearchgate.net For the this compound dication (OV²⁺), theoretical studies consistently show that the Lowest Unoccupied Molecular Orbital (LUMO) is localized primarily on the π-system of the 4,4'-bipyridinium core. rsc.org This localization confirms that the bipyridinium unit is the electron-accepting center of the molecule, which is the site of the first reduction. The energy of the LUMO is a key theoretical parameter that correlates with the first reduction potential (E₁); a lower LUMO energy generally corresponds to an easier reduction (a less negative potential).

Modeling of Substituent and Environmental Effects: Theoretical models can quantify the influence of the N-alkyl substituents. The long octyl chains primarily exert their influence through steric effects and by modifying the molecule's interaction with its environment (solvation, adsorption), rather than by significantly altering the electronic energy levels of the bipyridinium core itself. rsc.org Computational models suggest that the side chains may impose a specific orientation requirement for efficient electron transfer to occur at an electrode surface. rsc.org

To accurately predict redox potentials that can be compared with experimental values measured in solution, it is crucial to account for solvent effects in the calculations. This is commonly achieved by using a Polarizable Continuum Model (PCM), which simulates the dielectric environment of the solvent. nih.gov DFT calculations for viologen systems often employ functionals like B3LYP or M06-2X combined with basis sets such as 6-31G(d) or 6-311G(d,p) to provide a reliable description of their electronic and structural properties. nih.govrsc.org

The table below outlines the typical focus of computational studies on viologen systems and the insights gained.

| Computational Method | Parameter Calculated | Scientific Insight |

| Density Functional Theory (DFT) | Optimized molecular geometry | Predicts structural parameters like the torsion angle between the pyridinium (B92312) rings, which influences electronic conjugation. |

| Frontier Molecular Orbital (FMO) Analysis | HOMO/LUMO energy levels and distribution | Identifies the bipyridinium core as the redox-active center (LUMO) and correlates orbital energies with reduction potentials. rsc.org |

| Polarizable Continuum Model (PCM) | Solvation energy | Accounts for the influence of the solvent, allowing for more accurate prediction of redox potentials in solution. nih.gov |

| Frequency Calculations | Vibrational frequencies | Confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface. nih.gov |

Spectroscopic Characterization and Photophysical Properties of 1,1 Dioctyl 4,4 Bipyridinium

UV-Visible Absorption Spectroscopy of Different Redox States

The redox behavior of 1,1'-dioctyl-4,4'-bipyridinium (often abbreviated as C8V²⁺) is central to its functionality. Like other viologens, it can exist in three distinct redox states: the dication (C8V²⁺), the radical cation (C8V⁺•), and the neutral species (C8V⁰). Each of these states possesses a unique electronic structure, which is reflected in its UV-visible absorption spectrum.

The dicationic form, this compound, is typically colorless or pale yellow and exhibits absorption bands in the ultraviolet region. These absorptions are attributed to π-π* transitions within the bipyridinium core. An increase in the length of the alkyl chain can cause a slight blueshift in the absorption peak of the B band associated with the π-π* transition of the pyridine (B92270) ring. mdpi.com

Upon one-electron reduction, the intensely colored radical cation (C8V⁺•) is formed. This species is known for its strong absorption in the visible and near-infrared regions of the electromagnetic spectrum. The appearance of these new, strong absorption bands is a hallmark of viologen radical cations and is responsible for the well-known electrochromic properties of these compounds.

Further reduction leads to the formation of the neutral species (C8V⁰), which also has a distinct absorption spectrum, though it is often less stable and readily re-oxidized. The differing solubilities of these redox states are also noteworthy; the dication is soluble in aqueous phases, while the radical cation and neutral species are more soluble in organic layers. acs.org This property is exploited in phase-transfer catalysis. acs.org

| Redox State | Typical Color | Key Absorption Regions |

| Dication (C8V²⁺) | Colorless/Pale Yellow | Ultraviolet (π-π* transitions) |

| Radical Cation (C8V⁺•) | Intense Blue/Violet | Visible and Near-Infrared |

| Neutral (C8V⁰) | Yellow/Brown | Visible |

Electron Paramagnetic Resonance (EPR) Spectroscopy of Radical Cations

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying species with unpaired electrons, making it ideally suited for the characterization of the this compound radical cation (C8V⁺•). The EPR spectrum of a viologen radical provides detailed information about the distribution of the unpaired electron's spin density across the molecule.

The EPR spectrum of the C8V⁺• radical cation typically shows a complex pattern of hyperfine splitting. This splitting arises from the interaction of the unpaired electron with the magnetic moments of the nitrogen and hydrogen nuclei within the bipyridinium core. Analysis of these hyperfine coupling constants allows for the mapping of the spin density distribution. For viologen radicals, the spin density is largely delocalized over the two pyridinium (B92312) rings.

In some instances, the EPR signal of the viologen radical can be observed as a sharp signal, confirming the presence of the organic radical. researchgate.net The stability of the radical can also be assessed, with some viologen radicals showing high stability in air. researchgate.net

Time-Resolved Spectroscopic Techniques (e.g., Pulse Radiolysis) for Transient Species Analysis

Time-resolved spectroscopic techniques are indispensable for studying the short-lived transient species and fast reaction kinetics involved in the photophysical and photochemical processes of this compound. Techniques such as pulse radiolysis and flash photolysis allow for the generation of transient species like the radical cation and the excited state, and their subsequent detection and characterization on timescales ranging from picoseconds to milliseconds.

Pulse radiolysis, for instance, can be used to initiate reduction or oxidation reactions and monitor the formation and decay of the resulting transient species through their absorption spectra. This provides direct kinetic data on electron transfer reactions and other rapid processes.

Time-resolved absorption spectroscopy is crucial for understanding the mechanistic details of photocatalytic systems involving this compound. acs.org It allows for the direct observation of transient intermediates, helping to elucidate complex reaction pathways. acs.orguni-muenchen.de For example, in photocatalytic cycles, the quenching of a photosensitizer's excited state and the subsequent formation of the viologen radical anion can be tracked in real-time. uni-muenchen.de

Photochemical Pathways and Light-Induced Transformations

The photochemistry of this compound is rich and forms the basis for its application in areas such as photocatalysis and solar energy conversion. acs.org Upon absorption of light, typically in the UV region, the dication can be excited to a short-lived singlet excited state, which can then undergo intersystem crossing to a longer-lived triplet excited state.

However, more commonly, the photochemical transformations of this compound involve its role as an electron acceptor or an electron relay in photosensitized reactions. acs.org In a typical scenario, a photosensitizer absorbs visible light and, in its excited state, transfers an electron to the this compound dication (C8V²⁺), generating the radical cation (C8V⁺•). acs.orgacs.org

This photogenerated radical cation is a key intermediate that can then participate in subsequent chemical reactions. One notable application is in two-phase systems for debromination reactions, where the photogenerated C8V⁺• moves from the aqueous phase to the organic phase to effect the reduction. acs.orgacs.org The disproportionation of the radical cation to the dication and the neutral species can also be an important pathway, particularly in biphasic systems where the solubility differences of the redox states can drive the equilibrium. acs.orgacs.org

Vibrational Spectroscopy (IR, Raman) for Structural Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the molecular structure and bonding within this compound and its various forms. These techniques probe the vibrational modes of the molecule, which are sensitive to changes in geometry, bond strength, and symmetry.

The IR spectrum of this compound dibromide shows characteristic bands corresponding to the vibrations of the bipyridinium core and the octyl chains. For instance, bands in the regions of 2919 cm⁻¹ and 2840 cm⁻¹ are attributable to the C-H stretching vibrations of the alkyl chains, while the peak around 1663 cm⁻¹ is associated with the pyridine ring vibrations. mdpi.com

Changes in the redox state of the viologen lead to significant alterations in its vibrational spectrum. The formation of the radical cation, for example, results in shifts in the vibrational frequencies of the bipyridinium ring, reflecting the changes in bond orders and electron distribution upon accommodating the extra electron. Raman spectroscopy, particularly resonance Raman, can be especially powerful for studying the radical cation, as the intense color of this species allows for resonance enhancement of the vibrational modes associated with the chromophore.

Nuclear Magnetic Resonance (NMR) Studies in Solution and Solid State

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of this compound in both solution and the solid state. ¹H and ¹³C NMR are routinely used to confirm the molecular structure and purity of the synthesized compound. rsc.org

In the ¹H NMR spectrum of this compound dibromide in a solvent like DMSO-d₆, distinct signals corresponding to the different protons in the molecule can be observed. rsc.org The aromatic protons of the bipyridinium core typically appear at lower field (higher ppm values) due to the deshielding effect of the aromatic rings and the positive charges on the nitrogen atoms. For example, signals around 9.50 ppm and 8.88 ppm are characteristic of the pyridinium protons. rsc.org The protons of the octyl chains give rise to signals at higher field, with the protons alpha to the nitrogen appearing around 4.75 ppm, and the terminal methyl group protons appearing at the highest field, around 0.86 ppm. rsc.org

The ¹³C NMR spectrum provides complementary information about the carbon framework. rsc.org The carbon atoms of the bipyridinium ring resonate at lower field compared to the aliphatic carbons of the octyl chains. rsc.org For instance, the aromatic carbons can appear at chemical shifts of approximately 149.88, 145.70, and 126.98 ppm, while the carbons of the octyl chain are found in the range of 13.04 to 61.92 ppm. rsc.org

The following table summarizes typical ¹H NMR chemical shifts for this compound dibromide in DMSO-d₆:

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 9.50 | d |

| Aromatic Protons | 8.88 | d |

| -CH₂- (alpha to N) | 4.75 | t |

| -CH₂- (beta to N) | 2.02-1.96 | m |

| -CH₂- (bulk) | 1.34-1.24 | m |

| -CH₃ (terminal) | 0.86 | t |

Data sourced from a study by Rodrigues et al. (2019). rsc.org

The following table presents typical ¹³C NMR chemical shifts for this compound dibromide in CD₃OD: rsc.org

| Carbon Environment | Chemical Shift (δ, ppm) |

| Aromatic Carbons | 149.88 |

| Aromatic Carbons | 145.70 |

| Aromatic Carbons | 126.98 |

| -CH₂- (alpha to N) | 61.92 |

| -CH₂- Chain Carbons | 31.50, 31.21, 28.82, 28.75, 25.86 |

| -CH₂- Chain Carbon | 22.29 |

| -CH₃ (terminal) | 13.04 |

Data sourced from a study by Rodrigues et al. (2019). rsc.org

Solid-state NMR can provide further insights into the packing and conformation of the molecule in the crystalline state. While solution NMR provides information on the time-averaged structure, solid-state NMR can reveal details about the static structure and intermolecular interactions.

Theoretical and Computational Studies of 1,1 Dioctyl 4,4 Bipyridinium

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules by solving the electronic Schrödinger equation. arxiv.org For viologens like 1,1'-dioctyl-4,4'-bipyridinium, these calculations elucidate the distribution of electrons and the energies of different molecular states, which are crucial for predicting their chemical reactivity and spectroscopic properties.

Methods such as Hartree-Fock and more advanced post-Hartree-Fock methods like Full Configuration Interaction (FCI) and Coupled Cluster (e.g., UCCSD) provide approximations of the potential energy surface of a molecule. arxiv.org These calculations reveal key energetic and structural information. For the this compound dication (V²⁺), the electronic structure is characterized by a fully aromatic bipyridinium core. Upon reduction, the molecule accepts electrons into its Lowest Unoccupied Molecular Orbital (LUMO), leading to the formation of the radical cation (V⁺˙) and subsequently the neutral species (V⁰).

Computational studies can map out the energetics of these redox states. The stability and geometry of each state are determined by minimizing the total energy. Key parameters derived from these calculations include ionization potentials, electron affinities, and the energies of frontier molecular orbitals (HOMO and LUMO), which are essential for understanding electron transfer processes.

Density Functional Theory (DFT) for Redox Potential Predictions

Density Functional Theory (DFT) has become a standard and cost-effective computational method for predicting the electrochemical behavior of organic molecules, including the redox potentials of viologens. researchgate.netnih.gov The accuracy of DFT predictions for redox potentials is highly dependent on the choice of the exchange-correlation functional and the treatment of solvent effects. chemrxiv.org

Commonly used hybrid functionals like B3LYP and PBE0, which incorporate a portion of exact Hartree-Fock exchange, have shown reliability in predicting molecular properties. chemrxiv.orgnih.gov The prediction of redox potentials involves calculating the free energies of the oxidized (V²⁺) and reduced (V⁺˙) species. dtu.dk A critical aspect of these calculations is the inclusion of a solvation model, as solvent interactions significantly influence redox potentials. nih.gov Implicit (continuum) solvation models are widely used for their computational efficiency, though mixed explicit-implicit models can offer higher accuracy by capturing specific solute-solvent interactions. dtu.dk

Studies have demonstrated a strong linear correlation between the calculated energy of the Highest Occupied Molecular Orbital (E_HOMO) of a molecule and its experimental oxidation potential. nih.govnih.gov This relationship provides a straightforward method for estimating the redox potentials of new viologen derivatives. nih.gov For instance, a more computationally intensive model that includes solvation effects for both the bispyridinylidenes and their doubly oxidized bipyridinium ions has been shown to yield predictions with a standard error as low as 0.022 V. nih.gov

| Functional | Typical Mean Absolute Error (MAE) for Organic Molecules (V) | Key Features |

|---|---|---|

| B3LYP-D3 | ~0.30 - 0.40 | Widely used hybrid functional with dispersion correction. |

| PBE0-D3 | ~0.30 | Hybrid functional often showing good accuracy for redox properties. chemrxiv.org |

| ωB97X-D3 | ~0.60 - 1.30 | Range-separated hybrid functional, performance can vary. chemrxiv.org |

Molecular Dynamics Simulations of Solvation and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing detailed insights into solvation processes and intermolecular interactions. mdpi.comarxiv.org For this compound, MD simulations can model how the molecule interacts with solvent molecules and other viologen units in solution.

In an aqueous environment, simulations can reveal the structure of the solvation shell around the bipyridinium core and the hydrophobic octyl chains. nih.gov The simulations track the positions and orientations of water molecules, identifying specific interactions such as hydrogen bonding between water and any counter-ions present. nih.gov The long alkyl chains significantly influence the molecule's solubility and aggregation behavior, which can be explored by analyzing radial distribution functions and interaction energies.

Intermolecular interactions are critical for the formation of dimers and larger aggregates, a known characteristic of viologen radical cations. researchgate.net MD simulations can elucidate the nature of these interactions, which include:

π-π stacking: The planar bipyridinium cores of adjacent molecules can stack on top of each other, driven by favorable electrostatic and dispersion forces. gatech.edu

Hydrophobic interactions: The nonpolar octyl chains tend to aggregate in aqueous solutions to minimize their contact with water.

These simulations provide a molecular-level understanding of how factors like solvent polarity and temperature affect the structural and dynamic properties of this compound in solution. arxiv.org

Modeling of Electron Transfer Kinetics and Thermodynamics

The function of this compound in many applications is governed by its electron transfer (ET) properties. Theoretical models are used to understand both the speed (kinetics) and the energetic favorability (thermodynamics) of these ET reactions.

The thermodynamics of electron transfer can be assessed by calculating the change in Gibbs free energy (ΔG) for the redox reaction. nih.gov This is often achieved using DFT calculations as described in section 5.2. A negative ΔG indicates a spontaneous reaction.

The kinetics of electron transfer, or the rate at which electrons are transferred, can be described by theories such as the Marcus-Hush theory. arxiv.org This model relates the ET rate constant to the reorganization energy (λ) and the driving force (ΔG). Computational studies can estimate these parameters. The reorganization energy has two components: an inner-sphere component related to changes in bond lengths and angles within the viologen molecule upon reduction, and an outer-sphere component related to the rearrangement of solvent molecules.

Kinetic models can predict how the rate of electron transfer is affected by molecular structure and the surrounding environment. byu.edu For instance, studies on viologen-containing polypeptides have shown that while the electron self-exchange rate (k_ex) for the V²⁺/V⁺˙ couple may not be significantly impacted by linker length, it can vary for the V⁺˙/V⁰ couple. rsc.org Such models are crucial for designing viologen-based systems with optimized electron transport properties for applications in electronics and energy storage. rsc.orgfao.org

Development of Theoretical Frameworks for Viologen Supramolecular Assemblies

Viologens, including this compound, are excellent building blocks for constructing complex supramolecular structures due to their ability to participate in non-covalent interactions. nih.gov Theoretical frameworks are essential for understanding and predicting the self-assembly of these molecules into ordered architectures like gels, polymers, and organic frameworks. acs.orgresearchgate.netrsc.org

Computational modeling plays a key role in designing these assemblies. rsc.org Theoretical approaches can predict how viologen derivatives will interact with other molecules, such as macrocyclic hosts (e.g., cucurbit acs.orguril), to form host-guest complexes. rsc.org These interactions are often driven by charge-transfer complexation, where the electron-deficient viologen dication acts as an acceptor. rsc.org

Key aspects of theoretical modeling for supramolecular assemblies include:

Force-Field Methods: Used in MD simulations to model the large-scale assembly of many molecules, predicting the structure and stability of aggregates.

Quantum Chemistry: Used to accurately calculate the strength and nature of specific non-covalent interactions (e.g., π-π stacking, charge-transfer) that drive the assembly process. mdpi.com

Combined QM/MM Methods: These hybrid methods offer a balance between accuracy and computational cost, treating the electronically important regions with quantum mechanics and the larger environment with molecular mechanics.

These theoretical frameworks guide the rational design of new viologen-based materials with tailored properties, such as stimuli-responsive behaviors and enhanced electronic conductivity, for applications in smart materials and molecular electronics. rsc.org

Applications in Advanced Materials and Supramolecular Architectures

Incorporation into Electro-responsive Supramolecular Systems and Molecular Machines

The ability of 1,1'-Dioctyl-4,4'-bipyridinium to accept electrons and change its chemical and physical properties in response to electrical stimuli makes it a key building block for electro-responsive materials. rsc.org These "smart" systems can alter their state upon application of an external voltage, leading to applications in molecular electronics and machines. pku.edu.cnnobelprize.org

Molecular machines are single-molecule devices that can perform specific tasks upon receiving external stimuli. pku.edu.cnnih.gov Molecular shuttles and switches, fundamental components of these machines, often rely on the controlled movement of their constituent parts. nih.govmanchester.ac.uk The design of such systems incorporating this compound is based on several key principles:

Redox-Active Stations: The bipyridinium dication serves as an electron-accepting "station." Upon reduction to its radical cation and neutral states, its affinity for other molecular components changes dramatically. This change in binding strength is the driving force for the mechanical movement in a molecular machine.

Controllable Motion: The movement of a macrocyclic ring along a molecular axle containing a bipyridinium unit can be controlled electrochemically. By switching the redox state of the bipyridinium unit, the ring can be induced to move from one station to another. manchester.ac.uk

Steric and Electronic Control: The octyl chains play a crucial role. They ensure solubility of the molecular assembly in nonpolar media and provide steric bulk that can influence the positioning and movement of the mobile components. frontiersin.org

Integration of Components: For a machine to function, its components must be assembled with controlled connectivity to allow for a high degree of relative motion. nobelprize.org The synthesis of mechanically interlocked molecules like rotaxanes and catenanes is a common strategy to achieve this. nih.gov

The electron-deficient nature of the this compound dication allows it to form stable host-guest complexes with electron-rich macrocyclic hosts, such as crown ethers. This non-covalent interaction leads to the formation of pseudorotaxanes, which are precursors to mechanically interlocked molecules called rotaxanes. ntu.edu.twnih.gov

In a pseudorotaxane, a linear "guest" molecule (the bipyridinium derivative) is threaded through a cyclic "host" molecule (the macrocycle) without a covalent bond. researchgate.netsemanticscholar.org The formation of these complexes is driven by non-covalent interactions, including [C-H···O] hydrogen bonds and charge-transfer interactions. ntu.edu.tw Rotaxanes are formed when bulky "stopper" groups are attached to the ends of the guest molecule, permanently trapping the macrocycle. rsc.orgnih.gov

The selection of reaction conditions can influence the formation of different architectures, such as organic-chemistry.orgrotaxanes (one ring, one axle) or more complex nih.govrotaxanes (two rings, one axle). nih.govresearchgate.net The ability to form these intricate structures is fundamental to creating sophisticated molecular machines. researchgate.net

Table 1: Examples of Bipyridinium-based Host-Guest Systems

| Guest (Electron Acceptor) | Host (Electron Donor) | Type of Assembly | Driving Interaction |

|---|---|---|---|

| N,N′-dimethyl-4,4′-bipyridinium | Bis-p-xylyl semanticscholar.orgcrown-6 (BPX26C6) | nih.govPseudorotaxane | [C-H···O] hydrogen bonding, charge transfer |

| Bipyridinium Dications | BPP34C10 Crown Ether | organic-chemistry.orgPseudorotaxane | Charge-transfer complexation |

| Bipyridine-based threads | 2,2′-bipyridine macrocycles | organic-chemistry.orgRotaxane, nih.govRotaxane | Metal-templated synthesis (AT-CuAAC) |

Role in Electron-Transfer Catalysis

This compound and related viologens are effective electron-transfer catalysts. They can accept an electron from a reductant and transfer it to a substrate, facilitating reactions that would otherwise be slow or require harsh conditions. acs.orgrsc.org

A notable application of this compound dibromide is in the chemoselective reduction of aromatic nitro groups to aromatic amines. organic-chemistry.orgacs.org This transformation is crucial in the synthesis of pharmaceuticals, dyes, and agricultural chemicals. acs.orgwikipedia.orgresearchgate.net

In a system utilizing samarium(0) metal as the primary reductant, this compound dibromide acts as an essential electron-transfer catalyst. acs.org The bipyridinium dication is reduced by samarium to form a radical cation species. This radical cation is the active reducing agent that transfers an electron to the aromatic nitro group, initiating its reduction to an amine. organic-chemistry.org This method is highly efficient and selective, leaving other functional groups such as alkenes, nitriles, amides, and halides unaffected. organic-chemistry.orgacs.org

Table 2: Chemoselective Reduction of Aromatic Nitro Compounds using Sm(0) and Catalytic this compound Dibromide

| Substrate | Product | Yield (%) |

|---|---|---|

| 4-Nitrobenzyl alcohol | 4-Aminobenzyl alcohol | 99% |

| 4-Nitrocinnamyl alcohol | 4-Aminocinnamyl alcohol | 95% |

| 1-Nitronaphthalene | 1-Naphthylamine | 99% |

| 4-Nitrobenzonitrile | 4-Aminobenzonitrile | 96% |

| 4'-Nitroacetanilide | 4'-Aminoacetanilide | 97% |

| 4-Chloronitrobenzene | 4-Chloroaniline | 99% |

Data sourced from Yu et al., J. Org. Chem., 2001. organic-chemistry.orgacs.org

Photoredox catalysis utilizes visible light to drive chemical reactions by initiating single-electron transfer (SET) processes. acs.orgsigmaaldrich.comnih.govprinceton.edu Bipyridinium derivatives, including this compound, are integral to this field due to their ability to participate in photoinduced electron transfer (PET). nih.govresearchgate.netsemanticscholar.orgnih.govchemrxiv.orgresearchgate.net

In a typical photoredox cycle, a photocatalyst absorbs light and enters an excited state. nih.gov This excited species can then interact with the bipyridinium dication. The process can occur via two main pathways:

Oxidative Quenching: The excited photocatalyst donates an electron to the bipyridinium dication, generating the bipyridinium radical cation and the oxidized form of the catalyst.

Reductive Quenching: The excited photocatalyst accepts an electron from a sacrificial donor, becoming a potent reductant. This reduced catalyst then donates an electron to the bipyridinium dication, forming the radical cation and regenerating the ground-state photocatalyst.

The resulting this compound radical cation is a reducing agent that can then transfer its electron to an organic substrate to complete the catalytic cycle. This strategy enables a wide range of organic transformations under exceptionally mild conditions. acs.org

Integration into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the distinct properties of organic molecules with those of inorganic frameworks, offering novel functionalities. rsc.orgmdpi.com The integration of this compound into these materials can impart electroactivity, photoresponsiveness, and enhanced processability. nih.gov

The 4,4'-bipyridinium core can act as a linker or "strut" that connects inorganic building blocks, such as metal oxides or polyoxometalates, to form extended three-dimensional networks. nih.gov The dicationic nature of the bipyridinium unit helps to balance charges within the hybrid framework.

The long octyl chains play a significant role in mediating the interface between the organic and inorganic components. They can:

Control Solubility and Processing: Enhance the compatibility of the hybrid material with organic solvents, facilitating its synthesis and processing into thin films or other forms.

Introduce Hydrophobicity: Modify the surface properties of the material, making it more hydrophobic.

Influence Self-Assembly: Direct the self-assembly of the hybrid structure through van der Waals interactions, leading to ordered nanoscale architectures.

By incorporating the redox-active this compound unit, these hybrid materials can be designed to have tunable electronic or optical properties, making them promising candidates for applications in sensors, electrochromic devices, and catalysis.

Thin Film Formation and Characterization

The ability to form well-defined thin films is a critical aspect of materials designed for electronic and optical applications. This compound can be processed into thin films using various techniques, with the Langmuir-Blodgett (LB) method being particularly effective for creating highly ordered, layered structures. In this technique, a monolayer of the compound is first formed at the air-water interface and then transferred onto a solid substrate.

The properties of these films are highly dependent on the deposition parameters. For instance, the surface pressure applied during the Langmuir film formation influences the packing and orientation of the molecules. Characterization of these films often involves a combination of spectroscopic and microscopic techniques. UV-Vis spectroscopy can be used to study the electronic transitions within the bipyridinium units, while techniques like Atomic Force Microscopy (AFM) provide insights into the surface morphology and topography of the films at the nanoscale. X-ray reflectivity measurements can further elucidate the layered structure and thickness of the deposited films. While specific studies on this compound are not extensively detailed in publicly available literature, the principles of viologen film formation and characterization provide a framework for understanding its behavior.

Self-Assembled Monolayers and Multilayers

Self-assembled monolayers (SAMs) represent a powerful bottom-up approach to surface modification, enabling precise control over interfacial properties. This compound, often in conjunction with appropriate functional groups, can form stable and well-ordered SAMs on various substrates, most notably on gold surfaces through thiol linkages.

The formation and structure of these monolayers can be investigated in detail using techniques like Scanning Tunneling Microscopy (STM) and electrochemical methods. STM allows for the direct visualization of the molecular arrangement on the substrate with atomic resolution. Electrochemical characterization, such as cyclic voltammetry, provides information about the redox behavior of the immobilized bipyridinium units, which is crucial for applications in electrochemistry and sensors.

Furthermore, the layer-by-layer assembly technique can be employed to construct multilayer films with tailored architectures and functionalities. These multilayers, built upon an initial SAM of a bipyridinium derivative, can incorporate other molecules, leading to complex, functional assemblies with unique electron transport properties. For instance, polycationic bipyridinium films have been shown to electrostatically capture anionic species, which can then participate in electron transport processes across the film. nih.gov

Applications as Chromophores in Responsive Materials

The 4,4'-bipyridinium unit is a well-known chromophore, and its derivatives, including this compound, exhibit interesting chromic properties, meaning their color can be changed in response to external stimuli. This makes them valuable components in the design of "smart" or responsive materials.

The most notable of these properties is electrochromism, where the compound undergoes a reversible color change upon the application of an electrical potential. The dicationic form of the viologen is typically colorless or pale yellow, while its one-electron reduced radical cation is intensely colored, often blue or green. This redox-driven color change is the basis for their use in electrochromic devices such as smart windows and displays.

In addition to electrochromism, viologen derivatives can also exhibit photochromism (color change in response to light) and thermochromism (color change in response to heat), particularly when incorporated into more complex molecular systems or polymer backbones. The long octyl chains in this compound can enhance its compatibility with polymeric matrices, facilitating the development of responsive polymer films and coatings. The incorporation of viologen units into polymers can lead to materials with tunable electrochromic performance and improved processability. bit.edu.cn

Host-Guest Chemistry and Self-Assembly Phenomena with this compound

The electron-deficient bipyridinium core of this compound makes it an excellent guest molecule for various electron-rich host molecules, leading to the formation of stable host-guest complexes. This interaction is a cornerstone of its application in supramolecular chemistry.

Prominent host molecules for bipyridinium guests include macrocycles like cyclodextrins and cucurbit[n]urils. Cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior, can encapsulate the hydrophobic octyl chains of the viologen. springernature.com Cucurbit[n]urils, with their rigid, pumpkin-shaped structure and electron-rich portals, can strongly bind the positively charged bipyridinium core through a combination of ion-dipole and hydrophobic interactions. trinity.edu

The formation of these host-guest complexes can be studied using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Isothermal Titration Calorimetry (ITC). NMR provides detailed information about the geometry of the inclusion complex in solution, while ITC allows for the determination of the thermodynamic parameters of binding, such as the association constant (Ka), enthalpy (ΔH), and entropy (ΔS) of complexation. For example, studies on similar bipyridinium derivatives with cucurbit nih.govuril have demonstrated the formation of highly stable 1:1 or 2:1 host-guest complexes with high binding affinities. trinity.edunih.gov

Non-Covalent Interactions in Supramolecular Assemblies

Key non-covalent interactions include:

Ion-Dipole Interactions: These occur between the positively charged nitrogen atoms of the bipyridinium core and the polar groups of the host molecule or solvent.

Hydrophobic Interactions: The long octyl chains tend to minimize their contact with water, driving their inclusion into the hydrophobic cavities of host molecules like cyclodextrins or promoting aggregation in aqueous environments.

π-π Stacking: The electron-deficient aromatic rings of the bipyridinium unit can interact with electron-rich aromatic systems of other molecules through π-π stacking.

The interplay of these forces allows for the self-assembly of this compound into various nanostructures, such as micelles, vesicles, and fibers, depending on the conditions. nih.gov

Spatial Confinement and Orientational Control of Guest Molecules

The formation of host-guest complexes with this compound provides a means to control the spatial arrangement and orientation of this guest molecule within a defined cavity. The rigid and well-defined structures of host molecules like cucurbit[n]urils act as molecular containers, imposing conformational constraints on the encapsulated guest.

This spatial confinement can lead to several important consequences:

Enhanced Stability: Encapsulation can protect the guest molecule from the surrounding environment, increasing its chemical and photochemical stability.

Modified Reactivity: The confined environment of the host cavity can alter the reactivity of the guest molecule.

Control of Orientation: The specific geometry of the host-guest interaction dictates the orientation of the bipyridinium unit, which can be crucial for applications such as directional electron transfer in molecular electronic devices.

NMR techniques, such as 2D ROESY, are powerful tools for elucidating the precise orientation of the guest molecule within the host cavity in solution. nih.gov X-ray crystallography can provide definitive structural information for these supramolecular assemblies in the solid state. rsc.org By carefully designing the host-guest system, it is possible to achieve a high degree of control over the spatial arrangement of the this compound molecules, paving the way for the rational design of functional supramolecular materials.

Mechanistic Studies of 1,1 Dioctyl 4,4 Bipyridinium in Chemical Reactions

Role as an Electron-Transfer Mediator and Catalyst

1,1'-Dioctyl-4,4'-bipyridinium, a member of the viologen family, is highly effective as an electron-transfer mediator and catalyst in various chemical reactions. Its core function lies in its ability to accept and donate electrons in a reversible manner, facilitating reactions that would otherwise be kinetically slow.

A notable application is in the chemoselective reduction of aromatic nitro groups. In a system utilizing samarium(0) metal, a catalytic amount of this compound dibromide serves as an essential component of a novel electron-transfer system. organic-chemistry.org The process involves the bipyridinium dication (V²⁺) being reduced by samarium to form its radical cation (V•⁺). This radical cation is the primary active reducing agent, which then selectively reduces the nitro group to an amine. organic-chemistry.org This method is distinguished by its mild conditions and high selectivity, offering an efficient alternative to traditional reduction techniques. organic-chemistry.org The catalytic cycle relies on the regeneration of the dicationic species after the electron is transferred to the substrate, allowing a small amount of the viologen to facilitate a large volume of conversion.

The general utility of bipyridinium salts as redox mediators extends to biocatalysis and energy conversion. Viologens can be used in place of natural cofactors like NADPH for redox enzymes and are employed in systems for solar energy-driven CO₂ reduction. rsc.org The choice of substituents on the bipyridinium core, such as the octyl chains in this case, is crucial as it modulates the redox potential, solubility, and interaction with other system components, thereby fine-tuning its mediating efficiency. researchgate.net

Table 1: Catalytic System for Chemoselective Nitro Reduction organic-chemistry.org

| Component | Role | Key Function |

| Samarium(0) | Primary Reductant | Provides electrons to the system |

| This compound dibromide | Electron-Transfer Catalyst | Forms the active V•⁺ species; mediates electron transfer |

| Aromatic Nitro Compound | Substrate | Electron acceptor; undergoes reduction |

| THF/H₂O | Solvent System | Provides the medium for the reaction |

Investigation of Radical Cation Reactivity and Disproportionation

Upon accepting a single electron, this compound dication (V²⁺) forms a stable, intensely colored radical cation (V•⁺). The reactivity of this species is central to the compound's function as a mediator. The radical cation is the key intermediate responsible for carrying out the reduction of substrates in catalytic systems. organic-chemistry.org

A significant aspect of viologen radical cation reactivity is its tendency to dimerize in solution. This process involves the association of two radical cations to form a diamagnetic (non-radical) species, as shown in the equilibrium:

2V•⁺ ⇌ (V•⁺)₂

Furthermore, the radical cation can undergo a second reduction to form the neutral species (V⁰). The stability and solubility of these three distinct redox states (V²⁺, V•⁺, and V⁰) are heavily influenced by the substituents and the surrounding medium. While the radical cations of many viologens are soluble, the fully reduced neutral state is often insoluble in aqueous systems, which can limit its utility in some applications. rsc.org

Table 2: Redox States of this compound

| Species | Formula | Oxidation State | Characteristics |

| Dication | C₂₆H₄₂N₂²⁺ (V²⁺) | +2 | Typically colorless, stable, soluble in polar solvents |

| Radical Cation | C₂₆H₄₂N₂•⁺ (V•⁺) | +1 | Intensely colored (blue/violet), paramagnetic, key reactive intermediate |

| Dimerized Radical | (C₂₆H₄₂N₂•⁺)₂ | +1 (average per unit) | Diamagnetic, favored in some solvents, can be a deactivation pathway |

| Neutral Species | C₂₆H₄₂N₂⁰ (V⁰) | 0 | Often insoluble in aqueous media, product of second reduction |

Reaction Kinetics and Thermodynamics in Redox Processes

The efficiency of this compound in redox processes is governed by its kinetic and thermodynamic parameters. The reduction potential is a primary thermodynamic factor that determines the feasibility and driving force of electron transfer between the viologen and a substrate or enzyme. rsc.org Viologens exhibit two distinct and reversible one-electron reduction steps, and the potential of these steps can be tuned by altering the N-alkyl substituents. researchgate.net

Kinetic studies on various viologen systems provide insight into the rates of electron transfer. Key parameters include the heterogeneous electron transfer rate constant (k⁰) at an electrode surface and the electron self-exchange rate constant (kₑₓ) between molecules in solution. For viologen-containing polypeptides, kₑₓ was found to vary with the length of the linker connecting the viologen to the polymer backbone, demonstrating that structural modifications can be used to tune the rate of electron transfer. rsc.org Studies on a library of viologens have reported diffusion coefficients in the range of 3.21–7.7 × 10⁻⁶ cm²/s and heterogeneous rate constants (k⁰) of 0.001–0.014 cm/s. rsc.org

Thermodynamic investigations into the association of viologen radical cations have yielded quantitative data. For example, the formation of a trisradical inclusion complex involving a methyl viologen radical cation was found to have a binding constant (Kₐ) of approximately 5.0 x 10⁴ M⁻¹. nih.gov The kinetics of this association were determined to be rapid, with a forward rate constant (kբ) of 2.1 x 10⁶ M⁻¹s⁻¹ and a backward rate constant (kᵦ) of 250 s⁻¹. nih.gov These data highlight the dynamic nature of the equilibria involving viologen radical species.

Table 3: Representative Kinetic and Thermodynamic Data for Viologen Systems

| Parameter | Description | Typical Value/Range | Reference |

| E⁰(V²⁺/V•⁺) | First Reduction Potential | Varies with substituents | rsc.org |

| Dₐₚ | Apparent Diffusion Coefficient | 3.2–7.7 × 10⁻⁶ cm²/s | rsc.org |

| k⁰ | Heterogeneous Rate Constant | 0.001–0.014 cm/s | rsc.org |

| kₑₓ | Self-Exchange Rate Constant | Varies with structure | rsc.org |

| Kₐ | Association Constant (Radical Complex) | ~5.0 x 10⁴ M⁻¹ | nih.gov |

| kբ | Forward Rate Constant (Association) | ~2.1 x 10⁶ M⁻¹s⁻¹ | nih.gov |

Influence of Solvent and Media on Reaction Pathways

The chemical environment, including the solvent and the counter-ions present, has a profound impact on the reaction pathways and properties of this compound. The choice of solvent can dictate the solubility of the different redox states, the position of the dimerization equilibrium, and the electrochemical behavior.

In aqueous solutions, the fully reduced neutral viologen (V⁰) is often insoluble, which can lead to precipitation on electrode surfaces and limit the accessibility of the second redox couple. rsc.org In contrast, deep eutectic solvents can facilitate both the first and second electron transfers without the issue of precipitation, enabling the use of viologens as two-electron storage materials. researchgate.net Similarly, most organic solvents favor the dissociation of the radical cation dimer (V•⁺)₂, which is more prevalent in water. nih.gov

The nature of the counter-anion also plays a role. Halide anions like bromide (Br⁻) or iodide (I⁻) can form charge-transfer complexes with the viologen dication, imparting color even in the oxidized state. For applications requiring high transparency in the bleached state, such as electrochromic devices, non-halogen anions like tetrafluoroborate (BF₄⁻) or bis(trifluoromethane)sulfonamide (TFSI⁻) are preferred. rsc.org Furthermore, the medium's pH can significantly alter the redox behavior, particularly for asymmetrically substituted or related bipyridinium compounds where protonation can occur. frontiersin.org

Table 4: Effect of Media on Viologen Properties

| Medium | Effect on Solubility of V⁰ | Effect on Radical Dimerization | Electrochemical Impact |

| Aqueous Solution | Often insoluble, leads to precipitation | Dimerization (V•⁺)₂ is more common | Second reduction (V•⁺/V⁰) can be limited |

| Organic Solvents (e.g., ACN, PC) | Generally more soluble than in water | Dimer tends to dissociate into monomeric V•⁺ | Both redox couples are often accessible and reversible |

| Ionic Liquids / Deep Eutectic Solvents | V⁰ can remain soluble | Dimer formation can be controlled or suppressed | Enables access to two-electron transfer without precipitation |

Understanding Interfacial Electron Transfer in Heterogeneous Systems

This compound and related viologens are frequently used to study and facilitate electron transfer across interfaces in heterogeneous systems, such as at solid-liquid or liquid-liquid boundaries. The long octyl chains enhance its amphiphilic character, making it suitable for organizing at such interfaces.

In systems with semiconductor nanoparticles like titanium dioxide (TiO₂), viologens can act as electron acceptors or relays. Studies on dye-sensitized TiO₂ films show that electron transfer from the semiconductor to an oxidized species in solution is a critical step. The kinetics of this interfacial electron transfer can be complex, sometimes following first-order kinetics, which indicates a strong interaction between the reactant and the TiO₂ surface. nih.govnih.gov The rate of this back-electron transfer is dependent on the thermodynamic driving force. nih.gov

The behavior of viologens within microheterogeneous environments like micelles has also been extensively studied. The charged interface of an anionic micelle, such as one formed by sodium dodecyl sulfate (B86663) (SDS), can attract the dicationic viologen, concentrating it near the micellar surface. This localization affects the rate of electron transfer to or from the viologen. researchgate.net For instance, in reverse micelles, the rate of electron transfer has been shown to increase as the size of the reverse micelle decreases. mdpi.com This effect is attributed to changes in the properties of the entrapped water pool and the effective dielectric constant of the medium. mdpi.com These systems are crucial for modeling biological electron transfer and for applications in photochemistry.

Emerging Research Directions and Future Perspectives

Integration into Advanced Catalytic Cycles and Energy Conversion Systems

The integration of 1,1'-dioctyl-4,4'-bipyridinium into advanced catalytic cycles is a promising area of research. Its function as an electron mediator is a key attribute. For instance, it has been used in a novel electron-transfer system for the chemoselective reduction of aromatic nitro groups. organic-chemistry.org In this system, samarium(0) metal is used in the presence of a catalytic amount of this compound dibromide to produce aromatic amines in good yields with high selectivity. organic-chemistry.org The active reducing agent is believed to be the radical cation species formed from the this compound dibromide. organic-chemistry.org

Furthermore, polymerized ionic networks (PINs) containing N,N′-dialkyl-4,4′-bipyridinium units have demonstrated high efficiency as heterogeneous catalysts for the metal-free oxidation of aromatic sulfides and alcohols. rsc.orgresearchgate.net The catalytic performance stems from the electron-accepting capability of the viologen unit. rsc.orgresearchgate.net

| Application | Role of this compound | Key Findings |

| Catalytic Reduction | Electron-transfer catalyst | Efficient and chemoselective reduction of aromatic nitro groups. organic-chemistry.org |

| Dye-Sensitized Solar Cells | Redox mediator in electrolyte | Potential to improve solar energy conversion efficiency. sigmaaldrich.com |

| Heterogeneous Catalysis | Active unit in polymerized ionic networks | High efficiency in metal-free oxidation reactions. rsc.orgresearchgate.net |

Development of Novel Supramolecular Devices

The ability of this compound to participate in non-covalent interactions makes it a valuable building block for supramolecular chemistry. The formation of host-guest complexes, where the bipyridinium unit is encapsulated within a larger macrocyclic host, is a well-established concept. These interactions can be controlled by external stimuli, such as light or electricity, leading to the development of molecular switches and machines.

A significant application of viologens in supramolecular devices is in electrochromic systems. mdpi.com Electrochromic devices change their color upon the application of an electrical voltage. The dicationic form of this compound is colorless, while its one-electron reduction product, the radical cation, is intensely colored. mdpi.com This reversible color change can be harnessed in smart windows, displays, and anti-glare mirrors. mdpi.com The long octyl chains in this compound enhance its solubility in organic solvents and facilitate its incorporation into thin films and polymer matrices.

The supramolecular aggregation of 4,4'-bipyridinium derivatives is influenced by hydrogen bonding and other weak interactions, leading to the formation of well-defined structures such as chains and sheets. nih.gov The study of these aggregation phenomena is crucial for the bottom-up design of functional materials with desired optical and electronic properties.

| Supramolecular Application | Principle of Operation | Potential Device |

| Molecular Switches | Reversible host-guest complexation | Data storage, molecular machines |

| Electrochromic Devices | Reversible redox-induced color change | Smart windows, displays mdpi.com |

| Self-Assembled Materials | Controlled supramolecular aggregation | Functional thin films, sensors |

Bio-inspired Electron Transfer Systems (excluding biological effects)

Nature provides exquisite examples of efficient electron transfer systems, such as the respiratory chain. umich.edu Researchers are drawing inspiration from these biological processes to design artificial systems for catalysis and energy conversion. umich.edu this compound and other viologens are excellent candidates for mimicking the function of natural redox carriers like ubiquinone. umich.edu

The reversible one-electron redox behavior of viologens at negative potentials makes them suitable for mediating electron transfer from a light-harvesting component to a catalytic site in artificial photosynthetic systems. For example, bipyridine derivatives have been shown to effectively transport electrons from an electrode to reduce NADP+, a crucial coenzyme in many biosynthetic pathways. nih.gov While this particular study did not use the dioctyl derivative, it demonstrates the potential of the bipyridinium core in such applications.

The development of bio-inspired catalytic systems often involves the precise spatial arrangement of redox-active components. The self-assembly properties of this compound can be exploited to construct such organized architectures, facilitating efficient multi-step electron transfer processes.

Advanced Computational Approaches for Predictive Design

Computational chemistry has become an indispensable tool for the design and optimization of functional molecules. In the context of this compound, computational methods can be used to predict its electronic and structural properties, as well as its behavior in different environments.

Quantum mechanical calculations, such as density functional theory (DFT), can be employed to determine the redox potentials of viologens with different substituents. This allows for the in-silico screening of a large number of candidate molecules to identify those with the desired electrochemical properties for a specific application, such as redox flow batteries. nih.gov Molecular dynamics (MD) simulations can provide insights into the conformational dynamics of this compound and its interactions with other molecules, such as solvents or host macrocycles. This information is crucial for understanding and predicting the behavior of supramolecular systems.

Furthermore, advanced techniques like atomistic non-adiabatic molecular dynamics simulations can be used to model electron transfer processes at the molecular level. blumberger.net These simulations can help to elucidate the mechanisms of charge transport in materials incorporating this compound, paving the way for the rational design of more efficient electronic devices.

| Computational Method | Predicted Property | Application in Design |

| Density Functional Theory (DFT) | Redox potentials, electronic structure | Screening of candidates for batteries and catalysts nih.gov |

| Molecular Dynamics (MD) | Conformational dynamics, intermolecular interactions | Understanding supramolecular assembly and host-guest binding |

| Non-adiabatic MD | Electron transfer rates and mechanisms | Design of efficient electronic and energy conversion devices blumberger.net |

Synergistic Effects in Hybrid Materials and Nanostructures

The incorporation of this compound into hybrid materials and nanostructures can lead to synergistic effects, where the properties of the composite material are enhanced compared to its individual components. For example, viologen-based organic/inorganic composites are being investigated for their improved electrochromic performance. mdpi.com

In the context of catalysis, immobilizing this compound onto a solid support, such as a polymer or a metal oxide nanoparticle, can combine the catalytic activity of the viologen with the high surface area and stability of the support. This can lead to the development of robust and recyclable heterogeneous catalysts. The use of polymerized ionic networks with bipyridinium units is a prime example of this approach. rsc.orgresearchgate.net

The interface between this compound and other materials is also of great importance. In dye-sensitized solar cells, for instance, the efficient electron transfer from the excited dye to the semiconductor and from the redox mediator to the dye is crucial for high device performance. The long alkyl chains of this compound can influence the organization of the molecules at the electrode surface, thereby affecting the charge transfer kinetics.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,1'-dioctyl-4,4'-bipyridinium dibromide, and how can purity be ensured?

- Methodology : The compound is synthesized via alkylation of 4,4'-bipyridine with 1-bromooctane in dimethylformamide (DMF) under reflux conditions. After reaction completion, the product is precipitated using diethyl ether and purified via recrystallization or column chromatography. Purity is validated using , elemental analysis, and mass spectrometry .

- Critical Step : Ensure stoichiometric excess of 1-bromooctane (1.1–1.2 equivalents) to maximize yield. Monitor reaction progress via TLC using silica plates and UV detection.

Q. How should researchers characterize the electrochemical properties of this compound derivatives?

- Methodology : Use cyclic voltammetry (CV) in anhydrous acetonitrile with 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF) as the supporting electrolyte. A three-electrode system (glassy carbon working electrode, Pt counter electrode, Ag/Ag reference) is standard. Measure reduction potentials to identify viologen radical cation formation and dimerization behavior .

- Data Interpretation : Two reversible redox peaks (e.g., −0.45 V and −0.85 V vs. Ag/Ag) typically correspond to the viologen’s two-electron reduction process. Discrepancies in peak symmetry may indicate side reactions or impurities.

Q. What safety protocols are critical when handling this compound salts?

- Guidelines :

- Personal Protection : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particles .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous solutions, as viologens are often water-soluble and environmentally persistent .

Advanced Research Questions

Q. How does alkyl chain length (e.g., octyl vs. hexadecyl) influence the electrochromic performance of viologens?

- Experimental Design : Synthesize a series of viologens with varying alkyl chains (C8 to C16). Compare their optical contrast, switching speed, and cycling stability in electrochromic devices (ECDs) using UV-vis-NIR spectroscopy and chronoamperometry.

- Key Findings : Longer alkyl chains (e.g., C16) enhance solubility in organic electrolytes but reduce charge-transfer kinetics due to increased steric hindrance. Octyl chains balance solubility and redox activity, achieving optimal transmittance modulation (ΔT > 60% at 610 nm) .

Q. What strategies resolve contradictions in reported redox potentials for this compound across studies?

- Troubleshooting :

- Electrolyte Effects : Test multiple electrolytes (e.g., TBAPF, LiClO) to assess ion-pairing interactions.

- Reference Electrodes : Calibrate using ferrocene/ferrocenium (Fc/Fc) as an internal standard to correct for potential shifts .

- Sample Purity : Verify purity via HPLC; residual solvents (e.g., DMF) can alter redox behavior.

Q. How can this compound be integrated into hybrid materials for CO reduction catalysis?

- Methodology : Immobilize the viologen on TiO nanoparticles via carboxylate linkages. Evaluate photocatalytic CO-to-formate conversion using gas chromatography and isotope labeling.

- Mechanistic Insight : The viologen acts as an electron mediator, transferring photogenerated electrons from TiO to CO. Alkyl chains improve stability by preventing aggregation on the semiconductor surface .

Q. What computational approaches predict the supramolecular assembly of this compound in ionic liquids?

- Modeling : Perform molecular dynamics (MD) simulations using force fields (e.g., GAFF) to analyze alkyl chain packing and π-π stacking between bipyridinium cores. Compare simulated radial distribution functions (RDFs) with SAXS/WAXS experimental data.

- Outcome : Simulations reveal that octyl chains adopt gauche conformations, promoting hydrophobic domains while maintaining viologen alignment for charge transport .

Tables

Table 1 : Electrochemical Properties of Alkyl Viologens

| Viologen Derivative | Reduction Potential (V vs. Ag/Ag) | Optical Contrast (ΔT%) | Switching Time (s) |

|---|---|---|---|

| 1,1'-Dioctyl (C8) | −0.45, −0.85 | 65 | 1.2 |

| 1,1'-Dihexadecyl (C16) | −0.48, −0.88 | 55 | 2.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten